N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride
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Overview
Description
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride typically involves the reaction of 4-nitrophenylhydrazine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group typically yields azo compounds, while reduction of the nitro group results in the formation of amines.
Scientific Research Applications
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of certain enzymes or the modification of proteins. The trifluoroacetamide moiety enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydrazinophenyl)acetamide
- N-(4-Hydrazinophenyl)benzamide
- N-(4-Hydrazinophenyl)formamide
Uniqueness
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride stands out due to the presence of the trifluoroacetamide group, which imparts unique electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in research and industry.
Properties
Molecular Formula |
C8H9ClF3N3O |
---|---|
Molecular Weight |
255.62 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-hydrazinylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)7(15)13-5-1-3-6(14-12)4-2-5;/h1-4,14H,12H2,(H,13,15);1H |
InChI Key |
YUJNNGXWRHANHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
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